2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile
Overview
Description
2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a carbonitrile group attached to a pyrroloquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds, which forms the quinoxaline core This reaction requires high temperatures and strong acid catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile primarily involves its role as a kinase inhibitor. It binds to the catalytic domain of tyrosine kinases, such as EphA3, and inhibits their activity . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy. The compound also affects other molecular targets and pathways, including oxidative phosphorylation and the PI3K/AKT/mTOR signaling pathway .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile is unique due to the presence of the hydroxyphenyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This structural feature may contribute to its higher potency and selectivity as a kinase inhibitor, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c18-9-12-15-17(21-14-7-2-1-6-13(14)20-15)22(16(12)19)10-4-3-5-11(23)8-10/h1-8,23H,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCMVCNUWOOVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC(=CC=C4)O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333411 | |
Record name | 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300376-34-5 | |
Record name | 2-amino-1-(3-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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